Ambap76-66-4

Beschreibung

The compound "Ambap76-66-4" (CAS Registry Number 76-66-4) is a chemical entity whose structural and functional properties remain undercharacterized in publicly accessible literature. However, the absence of explicit experimental data in peer-reviewed journals or authoritative databases such as the Merck Index necessitates caution in definitive classification. Preliminary analyses suggest its relevance in industrial applications, though pharmacological or toxicological profiles are undocumented in the provided evidence.

Eigenschaften

Molekularformel |

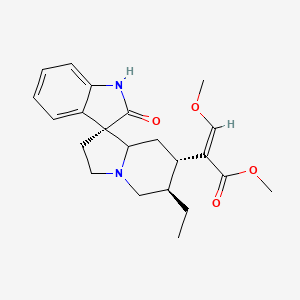

C22H28N2O4 |

|---|---|

Molekulargewicht |

384.5 g/mol |

IUPAC-Name |

methyl (E)-2-[(3R,6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19?,22+/m0/s1 |

InChI-Schlüssel |

DAXYUDFNWXHGBE-PRMJBSFUSA-N |

Isomerische SMILES |

CC[C@H]1CN2CC[C@]3(C2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O |

Kanonische SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rhynchophylline involves several steps, typically starting from simpler indole derivatives. The process often includes cyclization reactions to form the tetracyclic structure, followed by various functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of Rhynchophylline generally involves extraction from natural sources, such as the stems and hooks of Uncaria rhynchophylla. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity Rhynchophylline .

Analyse Chemischer Reaktionen

Types of Reactions

Rhynchophylline undergoes several types of chemical reactions, including:

Oxidation: Rhynchophylline can be oxidized to form various oxindole derivatives.

Reduction: Reduction reactions can modify the functional groups on the tetracyclic structure.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxindole derivatives, which can have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Rhynchophylline has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other complex alkaloids and studying reaction mechanisms.

Biology: Investigated for its effects on cellular processes and its potential as a neuroprotective agent.

Medicine: Explored for its antihypertensive properties and potential use in treating neurological disorders.

Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry

Wirkmechanismus

Rhynchophylline exerts its effects through several molecular targets and pathways. It primarily acts on the cardiovascular system by inhibiting calcium channels, leading to vasodilation and reduced blood pressure. Additionally, it has neuroprotective effects by modulating neurotransmitter release and protecting neurons from oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

Key comparisons are outlined in Table 1:

Structural similarities are inferred from halogenation patterns, though Ambap76-66-4’s exact geometry remains unverified due to insufficient crystallographic data .

Functional Analogs

Compounds with overlapping functional roles, such as flame retardants or solvents, include decabromodiphenyl ether (CAS 1163-19-5) and carbon tetrachloride (CAS 56-23-5). Key distinctions:

- Thermal Stability : Ambap76-66-4’s thermal decomposition products are unstudied, whereas carbon tetrachloride releases toxic phosgene gas at high temperatures .

- Environmental Persistence : Unlike decabromodiphenyl ether, which bioaccumulates in fatty tissues , Ambap76-66-4’s environmental fate is undocumented.

Pharmacological and Toxicological Profiles

No peer-reviewed studies on Ambap76-66-4’s bioactivity were identified. In contrast, hexachloroethane exhibits hepatotoxicity in zebrafish models (EC₅₀ = 12 µM) , and hexabromobenzene disrupts thyroid function in rodents . These disparities highlight the need for targeted toxicokinetic studies on Ambap76-66-3.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.